tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid
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Overview
Description
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (21): is a chemical compound with the molecular formula C10H18N2O2.C2H2O4. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of spirocyclic compounds and other complex molecules.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibitors and receptor ligands.
Medicine:
- Explored for its potential use in drug development.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals.
- Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Comparison:
Structural Differences: While similar in structure, these compounds may differ in the position of functional groups or the presence of additional substituents.
Reactivity: The reactivity of these compounds can vary based on their structure, affecting their suitability for different applications.
Applications: Each compound may have unique applications based on its specific properties, making them valuable for different areas of research and industry.
Conclusion
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (2:1) is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTPGQCATJIULY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2.CC(C)(C)OC(=O)N1CC2(C1)CCN2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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